![molecular formula C27H30O17 B3338718 2-(4-Hydroxyphenyl)-5,7-dihydroxy-6,8-bis(beta-D-glucopyranosyloxy)-4H-1-benzopyran-4-one CAS No. 90456-53-4](/img/structure/B3338718.png)
2-(4-Hydroxyphenyl)-5,7-dihydroxy-6,8-bis(beta-D-glucopyranosyloxy)-4H-1-benzopyran-4-one
Description
The compound “2-(4-Hydroxyphenyl)-5,7-dihydroxy-6,8-bis(beta-D-glucopyranosyloxy)-4H-1-benzopyran-4-one” is a flavonoid glycoside. Flavonoid glycosides are a type of polyphenolic compound that are widely distributed in the plant kingdom. They are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects .
Synthesis Analysis
The synthesis of such a compound would likely involve the glycosylation of a flavonoid aglycone with two glucose units. Glycosylation is a common reaction in organic chemistry where a glycosyl donor is attached to another molecule called the aglycone .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple hydroxyl groups and glycosidic linkages. The flavonoid backbone typically consists of two aromatic rings (A and B rings) connected by a three-carbon bridge that forms a closed pyran ring (C ring) .Chemical Reactions Analysis
Flavonoid glycosides can undergo a variety of chemical reactions, primarily due to their hydroxyl groups. They can participate in oxidation-reduction reactions, and their glycosidic linkages can be hydrolyzed under acidic or enzymatic conditions .Mechanism of Action
Future Directions
Future research on flavonoid glycosides is likely to focus on their potential therapeutic applications, particularly in relation to their antioxidant, anti-inflammatory, and anticancer effects. Additionally, research may also focus on improving methods for their synthesis and extraction from natural sources .
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O17/c28-6-12-15(32)18(35)20(37)26(41-12)43-24-17(34)14-10(31)5-11(8-1-3-9(30)4-2-8)40-23(14)25(22(24)39)44-27-21(38)19(36)16(33)13(7-29)42-27/h1-5,12-13,15-16,18-21,26-30,32-39H,6-7H2/t12-,13-,15-,16-,18+,19+,20-,21-,26+,27+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNXTSWTBUEIJB-PXJYGDGDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O17 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901126527 | |
Record name | 6,8-Bis(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901126527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vicinin 2 | |
CAS RN |
90456-53-4 | |
Record name | 6,8-Bis(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90456-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Bis(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901126527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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